molecular formula C14H15BrN6O2S2 B2431937 5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 2034558-17-1

5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No. B2431937
CAS RN: 2034558-17-1
M. Wt: 443.34
InChI Key: JACGIYBQTGSNIV-UHFFFAOYSA-N
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Description

“5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazoles are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Oxidative cyclization of N-(2-pyridyl)amidines is a common approach to constructing the triazolo . The reaction can be carried out using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is likely to be complex due to the presence of multiple heterocyclic rings. The triazole moiety is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions due to their versatile structure. They can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, such as the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antimicrobial Applications

Triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds. Their medicinal chemistry applications often include antimicrobial properties . They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .

Antifungal Applications

Among the antifungal drugs, conazoles constitute a major class based on azole moiety . Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

Anti-HIV Applications

The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds such as anti-HIV agents .

Antitrypanosomal Applications

Triazoloquinoxaline derivatives have also been used in the design and synthesis of antitrypanosomal agents .

Antiallergic Applications

The triazoloquinoxaline scaffold has been used in the design and synthesis of antiallergic agents .

Cardiovascular Applications

Triazoloquinoxaline derivatives have been used in the design and synthesis of cardiovascular agents .

Chemotherapeutic Applications

The antitumor activity of the title compound was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro . The triazoloquinoxaline scaffold is also considered an important structural template for the design and synthesis of chemotherapeutic agents .

Future Directions

Triazole compounds have shown promising biological activities, and there is ongoing research into their potential applications in medicinal chemistry . Future research could focus on further exploration of the biological activities of “5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” and its derivatives.

properties

IUPAC Name

5-bromo-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O2S2/c1-9-17-18-14-13(16-5-7-21(9)14)20-6-4-10(8-20)19-25(22,23)12-3-2-11(15)24-12/h2-3,5,7,10,19H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGIYBQTGSNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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